Antagonist of Receptors: Many of the molecules described in the abstracts function as antagonists for various receptors, including dopamine receptors [ [], [], [] ], serotonin receptors [ [], [] ], cannabinoid receptors [ [], [] ], and fibroblast growth factor receptors [ [] ]. Given the structural similarities, "1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea" could potentially interact with similar receptor targets.
Enzyme Inhibition: Several abstracts describe molecules that act as enzyme inhibitors, specifically targeting monoacylglycerol lipase (MAGL) [ [], [] ] and fatty acid amide hydrolase (FAAH) [ [] ]. The presence of structural motifs like piperazine, thiazole, and urea in "1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea" suggests that it might possess enzyme inhibitory properties as well.
Treatment of Diseases: While not explicitly stated for this specific molecule, related compounds in the abstracts are investigated for their potential in treating various diseases like idiopathic pulmonary fibrosis [ [] ], atopic dermatitis [ [], [] ], cancer [ [], [], [], [], [] ], epilepsy [ [], [] ], neuropathic pain [ [], [], [] ], and diarrhea-predominant irritable bowel syndrome (IBS) [ [] ]. This indicates that "1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea", with its complex structure and potential for biological activity, could be investigated for similar therapeutic applications.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7